Cdk1/2/4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk1/2/4-IN-1 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a valuable compound in cancer research .
Méthodes De Préparation
The synthesis of Cdk1/2/4-IN-1 involves the creation of thiazole-based chalcones and 4-hetarylthiazoles. The synthetic route typically includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a reaction between a thioamide and a haloketone under basic conditions.
Chalcone Formation: The thiazole derivative is then reacted with an aldehyde to form the chalcone structure.
Cyclization: The chalcone undergoes cyclization to form the final thiazole-based compound
Analyse Des Réactions Chimiques
Cdk1/2/4-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cdk1/2/4-IN-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of CDKs in various cancer cell lines, leading to cell cycle arrest and apoptosis
Cell Cycle Studies: The compound helps in understanding the role of CDKs in cell cycle regulation and the effects of their inhibition
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting CDKs
Mécanisme D'action
Cdk1/2/4-IN-1 exerts its effects by inhibiting the kinase activity of CDK1, CDK2, and CDK4. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound elevates the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2 . The molecular targets include the CDKs themselves, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Cdk1/2/4-IN-1 is unique in its ability to inhibit multiple CDKs with high potency. Similar compounds include:
Roscovitine: A CDK inhibitor that primarily targets CDK2 and CDK5.
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, and CDK4
Dinaciclib: Another potent CDK inhibitor that targets CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its specific inhibition profile and its effectiveness in inducing apoptosis in cancer cells .
Propriétés
Formule moléculaire |
C15H16N2O2S |
---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-1-[5-methyl-2-(methylamino)-1,3-thiazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(17-15(16-2)20-10)13(18)9-6-11-4-7-12(19-3)8-5-11/h4-9H,1-3H3,(H,16,17)/b9-6+ |
Clé InChI |
UFLGJZHPDAVXQK-RMKNXTFCSA-N |
SMILES isomérique |
CC1=C(N=C(S1)NC)C(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=C(N=C(S1)NC)C(=O)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.